Palladium-Calciumcarbonat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

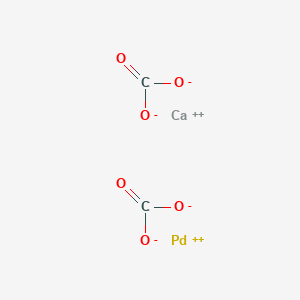

Palladium-Calciumcarbonat, commonly known as Lindlar’s catalyst, is a heterogeneous catalyst composed of palladium deposited on calcium carbonate and often “poisoned” with lead acetate and quinoline. This catalyst is widely used in organic chemistry, particularly for the selective hydrogenation of alkynes to cis-alkenes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Palladium-Calciumcarbonat involves the deposition of palladium onto calcium carbonate. Typically, palladium chloride is dissolved in hydrochloric acid, and calcium carbonate is added to the solution. The mixture is then treated with a reducing agent such as formaldehyde or hydrazine to precipitate palladium onto the calcium carbonate surface. The catalyst is then “poisoned” by adding lead acetate and quinoline to achieve the desired selectivity.

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure uniform deposition of palladium and consistent catalytic activity. The catalyst is then filtered, washed, and dried before being packaged for use.

Analyse Chemischer Reaktionen

Types of Reactions: Palladium-Calciumcarbonat primarily facilitates hydrogenation reactions. It is specifically used for the partial hydrogenation of alkynes to cis-alkenes, preventing further hydrogenation to alkanes.

Common Reagents and Conditions:

Reagents: Hydrogen gas, alkynes, lead acetate, quinoline.

Conditions: The reactions are typically carried out at room temperature and atmospheric pressure. The presence of lead acetate and quinoline ensures the selective formation of cis-alkenes.

Major Products: The major product of reactions catalyzed by this compound is cis-alkenes. For example, the hydrogenation of phenylacetylene using this catalyst yields styrene.

Wissenschaftliche Forschungsanwendungen

Palladium-Calciumcarbonat has numerous applications in scientific research:

Chemistry: It is extensively used in organic synthesis for the selective hydrogenation of alkynes to cis-alkenes, which are important intermediates in the synthesis of various organic compounds.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this catalyst can have significant biological and pharmaceutical relevance.

Industry: In the pharmaceutical and fine chemical industries, this compound is used to produce intermediates and active pharmaceutical ingredients with high selectivity and efficiency.

Wirkmechanismus

The mechanism of action of Palladium-Calciumcarbonat involves the adsorption of hydrogen gas onto the palladium surface, followed by the transfer of hydrogen atoms to the alkyne substrate. The presence of lead acetate and quinoline modifies the palladium surface, reducing its activity and preventing over-hydrogenation. This selective hydrogenation results in the formation of cis-alkenes.

Vergleich Mit ähnlichen Verbindungen

Palladium on Carbon: Used for general hydrogenation reactions but lacks the selectivity of Palladium-Calciumcarbonat.

Palladium on Barium Sulfate: Another selective hydrogenation catalyst but less commonly used than this compound.

Nickel Boride: Used for partial hydrogenation but has different selectivity and reaction conditions.

Uniqueness: this compound is unique due to its ability to selectively hydrogenate alkynes to cis-alkenes without further reducing them to alkanes. This selectivity is achieved through the “poisoning” of the catalyst with lead acetate and quinoline, which is not a feature of other similar catalysts.

Eigenschaften

IUPAC Name |

calcium;palladium(2+);dicarbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Ca.Pd/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLHAVVVUOEGIO-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[Ca+2].[Pd+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2CaO6Pd |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2505287.png)

![2-Chloro-N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2505290.png)

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)

![3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505296.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2505297.png)

![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2505299.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2505300.png)

![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2505301.png)

![5-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2505305.png)

![2-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2505309.png)